AC-Ala-pro-ala-pna

Description

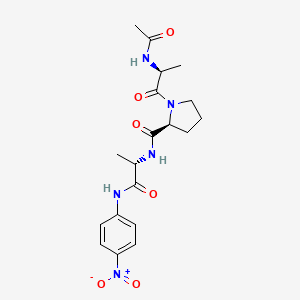

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O6/c1-11(17(26)22-14-6-8-15(9-7-14)24(29)30)21-18(27)16-5-4-10-23(16)19(28)12(2)20-13(3)25/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,25)(H,21,27)(H,22,26)/t11-,12-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQFCNHKOQIMCL-MKBNYLNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Characterization for Research Applications

Solid-Phase Peptide Synthesis (SPPS) Techniques for AC-Ala-Pro-Ala-pNA

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the production of AC-Ala-Pro-Ala-pNA, favored for its efficiency and potential for automation. peptide.com The synthesis is typically performed using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, building the peptide chain in a C-terminus to N-terminus direction. altabioscience.com

The process commences with the C-terminal amino acid derivative, Alanine-p-nitroanilide (H-Ala-pNA), which is anchored to an insoluble polymer resin. The synthesis cycle involves two main steps: deprotection and coupling.

Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com

Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Pro-OH) is activated by a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated carboxyl group of the incoming amino acid forms a peptide bond with the newly freed N-terminus of the resin-bound peptide. thaiscience.info

This cycle is repeated for the subsequent amino acid, Fmoc-Ala-OH. After the final Ala residue is coupled, the N-terminal Fmoc group is removed. The synthesis concludes with N-terminal acylation, where acetic anhydride (B1165640) is introduced to add the acetyl group to the N-terminal alanine (B10760859). Finally, the completed peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA), which also removes any side-chain protecting groups. peptide.comaltabioscience.com The crude peptide is then precipitated, washed, and prepared for purification.

Solution-Phase Peptide Synthesis Approaches for AC-Ala-Pro-Ala-pNA

While SPPS is common, solution-phase peptide synthesis (LPPS) offers an alternative and sometimes more strategic approach, particularly for scaled-up production or fragment condensation. thaiscience.infobachem.com This method involves the sequential coupling of protected amino acids or peptide fragments in a homogenous solution. bachem.com

A common strategy for AC-Ala-Pro-Ala-pNA is a modular or fragment-based approach. For instance, a protected dipeptide or tripeptide fragment, such as Boc-Ala-Pro-OH or Boc-Ala-Pro-Ala-OH, can be synthesized first. This fragment is then coupled with H-Ala-pNA to form the full-length protected peptide, Boc-Ala-Pro-Ala-pNA. bachem.com

Key features of this method include:

Protecting Groups: Temporary N-terminal protecting groups like Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) are frequently used. bachem.com

Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. core.ac.uk

Purification of Intermediates: A distinct advantage of LPPS is the ability to isolate and purify intermediate fragments at each step, which can lead to a final product with fewer impurities compared to SPPS. bachem.com

After the final coupling, the N-terminal Boc group is removed, and the peptide is acetylated. The final deprotection steps yield the target compound, AC-Ala-Pro-Ala-pNA.

N-Terminal Acylation and C-Terminal pNA Derivatization Strategies

The specific end-terminal modifications of AC-Ala-Pro-Ala-pNA are crucial for its function as a stable, chromogenic enzyme substrate.

N-Terminal Acylation: The acetylation of the N-terminus serves to mimic the structure of natural proteins where the N-terminus is often blocked. This modification prevents the peptide from being degraded by exopeptidases and can influence its interaction with the target enzyme. In SPPS, acetylation is typically the final synthetic step performed on the resin-bound peptide, using acetic anhydride. antageneinc.comwatsonbio.com In solution-phase synthesis, it is carried out on the full-length peptide after the removal of the final N-terminal protecting group.

C-Terminal pNA Derivatization: The C-terminal p-nitroanilide (pNA) group is the chromogenic reporter. The amide bond between the C-terminal alanine and p-nitroaniline is the target for enzymatic cleavage. Upon hydrolysis by a protease, the colorless substrate releases yellow p-nitroaniline, which can be quantified spectrophotometrically at wavelengths around 405-410 nm. nih.gov The synthesis strategy involves using H-Ala-pNA as a starting building block. This pre-formed derivative is either coupled to the resin at the beginning of SPPS or coupled to the peptide fragment in the final step of a solution-phase synthesis. bachem.com

Analytical Purity Verification for Enzymatic Studies of AC-Ala-Pro-Ala-pNA

Rigorous purity analysis is essential to ensure that the observed enzymatic activity is solely due to the hydrolysis of the intended substrate and not affected by contaminating byproducts.

Spectroscopic (NMR) and Chromatographic (LC-MS, HPLC) Methods for Purity Assessment

A combination of chromatographic and spectroscopic methods is employed to confirm the purity and identity of synthesized AC-Ala-Pro-Ala-pNA.

| Analytical Method | Purpose in Characterizing AC-Ala-Pro-Ala-pNA | Typical Findings |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final peptide product by separating it from impurities such as truncated or deletion sequences. altabioscience.com | A single, sharp peak on the chromatogram indicates a high degree of purity. The percentage purity is calculated from the area of the product peak relative to the total area of all peaks. core.ac.uk |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the identity of the synthesized peptide by verifying its molecular weight. gyrosproteintechnologies.comnih.gov | The mass spectrum will show a peak corresponding to the calculated mass-to-charge ratio (m/z) of the protonated AC-Ala-Pro-Ala-pNA molecule, confirming the correct sequence was synthesized. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural confirmation of the peptide. | 1H NMR spectra are used to verify the presence of all expected protons in the correct chemical environment and integration, confirming the amino acid composition, the acetyl group, and the pNA moiety. rsc.org |

Typically, Reverse-Phase HPLC (RP-HPLC) is used with a C18 column and a gradient of acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape. peptide.com

Purity Criteria for Optimized Enzymatic Assay Performance

The required purity level for a synthetic peptide is dictated by its intended application. For enzymatic studies, high purity is critical to ensure accurate and reproducible kinetic data. Impurities, such as peptides with incomplete sequences or remaining protecting groups, could act as inhibitors or alternative substrates, leading to erroneous results. altabioscience.comsigmaaldrich.com

For quantitative enzymatic assays, including the determination of kinetic parameters like Km and kcat, a peptide purity of ≥95% is generally required. altabioscience.combiocat.com For less sensitive or semi-quantitative applications, a slightly lower purity may be acceptable.

| Recommended Purity Level | Common Research Applications |

| >98% | Crystallography, NMR studies, Clinical trials, High-sensitivity bioassays. altabioscience.combiocat.com |

| >95% | Enzymology , Quantitative enzyme-substrate studies , In-vitro bioassays, Quantitative receptor-ligand interaction studies. peptide.combiocat.com |

| 85-90% | Semi-quantitative enzyme-substrate studies, Epitope mapping, Antibody production. gyrosproteintechnologies.combiocat.com |

| <85% | Non-sensitive screening, Non-quantitative antibody blocking experiments. peptide.combiocat.com |

By adhering to these stringent synthesis and purification standards, researchers can confidently use AC-Ala-Pro-Ala-pNA as a reliable tool for investigating protease activity.

Enzymatic Reaction Kinetics and Protease Specificity Profiling

Steady-State Kinetic Characterization of AC-Ala-Pro-Ala-pNA Hydrolysis

The interaction between a protease and AC-Ala-Pro-Ala-pNA can be quantitatively described by the Michaelis-Menten model, which elucidates the enzyme's affinity for the substrate and its catalytic efficiency.

The Michaelis-Menten parameters provide fundamental insights into the catalytic mechanism of a protease. While specific kinetic data for the hydrolysis of AC-Ala-Pro-Ala-pNA is not extensively available in the literature, data for structurally similar substrates can provide valuable approximations. For instance, studies on the thermostable Ak.1 protease with the substrate Suc-Ala-Ala-Pro-Ala-pNA, an analogue with a succinyl group instead of an acetyl group, offer relevant insights.

The key parameters are:

Michaelis Constant (K_m): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the enzyme's affinity for the substrate.

Maximum Velocity (V_max): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Catalytic Constant (k_cat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Catalytic Efficiency (k_cat/K_m): This ratio is a measure of how efficiently an enzyme converts a substrate to a product and is a useful parameter for comparing the specificity of an enzyme for different substrates.

In a study of Ak.1 protease, the specific activity of the enzyme against Suc-Ala-Ala-Pro-Ala-pNA was determined, providing a basis for understanding its hydrolytic efficiency.

Table 1: Specific Activity of Ak.1 Protease with Suc-Ala-Ala-Pro-Ala-pNA and Analogues

| Substrate | Temperature (°C) | Specific Activity (units/mg) |

|---|---|---|

| Suc-Ala-Ala-Pro-Phe-pNA | 75 | 313 ± 3 |

| Suc-Ala-Ala-Pro-Leu-pNA | 75 | 103 ± 1 |

| Suc-Ala-Ala-Pro-Ala-pNA | 75 | 25 ± 0.3 |

| Suc-Ala-Ala-Ala-pNA | 75 | 16 ± 0.2 |

This data indicates that the nature of the amino acid in the P1 position (the residue preceding the cleavage site) significantly influences the rate of hydrolysis.

The kinetic constants of enzymatic reactions are highly sensitive to environmental conditions such as pH and temperature.

The pH of the reaction medium can significantly affect the ionization state of amino acid residues in both the enzyme's active site and the substrate, thereby influencing binding and catalysis. For serine proteases like chymotrypsin (B1334515), the catalytic activity is generally optimal in a slightly alkaline pH range, typically between 7.5 and 8.5. This is due to the crucial role of the catalytic triad (B1167595) (serine, histidine, and aspartate), where the histidine residue must be in a specific protonation state to act as a general base. nih.gov

Studies on the hydrolysis of similar peptide p-nitroanilides by chymotrypsin show a decline in enzyme activity below pH 7, attributed to the protonation of the catalytic histidine. nih.gov Conversely, at very high pH values, the activity can also decrease due to conformational changes in the enzyme. nih.gov The optimal pH for the hydrolysis of a specific substrate like AC-Ala-Pro-Ala-pNA would need to be determined experimentally but is expected to fall within the typical range for chymotrypsin-like proteases.

Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. Generally, an increase in temperature leads to an increased reaction rate up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for protease activity can vary widely depending on the source of the enzyme. For instance, porcine pancreatic elastase has an optimal temperature of around 50°C. nih.gov

Kinetic studies on chymotrypsin with various peptide substrates have shown that the Arrhenius law is typically obeyed over a certain temperature range (e.g., 15-35°C), allowing for the determination of thermodynamic activation parameters. nih.gov The specific temperature optimum for the hydrolysis of AC-Ala-Pro-Ala-pNA would depend on the specific protease being used.

Influence of Environmental Parameters on Kinetic Constants

Substrate Specificity Mapping Using AC-Ala-Pro-Ala-pNA and Analogues

AC-Ala-Pro-Ala-pNA and its analogues are instrumental in mapping the substrate specificity of proteases, particularly in defining the preferences of the enzyme's subsites (S-sites) that accommodate the amino acid residues of the substrate (P-sites). purdue.edu

The specificity of a protease is determined by the interactions between the amino acid side chains of the substrate and the corresponding binding pockets (subsites) of the enzyme. The subsites are numbered S1, S2, S3, etc., moving away from the cleavage site on the N-terminal side of the substrate. purdue.edu By systematically varying the amino acid residues in the P1, P2, P3, P4, and P5 positions of a substrate like AC-Ala-Pro-Ala-pNA and measuring the kinetic parameters of hydrolysis, the preferences of the corresponding S1, S2, S3, S4, and S5 subsites can be determined.

S1 Subsite: The S1 pocket is a primary determinant of specificity for many serine proteases. For chymotrypsin-like enzymes, this pocket is typically large and hydrophobic, accommodating bulky aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). Elastase, in contrast, has a shallower S1 pocket and prefers smaller aliphatic residues like Alanine (B10760859) (Ala) and Valine (Val). The use of a library of substrates with variations at the P1 position (e.g., Ac-Ala-Pro-X-pNA) can effectively map the S1 preference. nih.gov

S2 Subsite: The S2 subsite often exhibits a preference for hydrophobic residues. In the case of SARS-CoV-2 Mpro, the S2 subsite accommodates a Leucine (Leu) residue. nih.govnih.gov Systematic substitution at the P2 position of AC-Ala-Pro-Ala-pNA would reveal the specific preferences of the S2 pocket of the protease under investigation.

S3 Subsite: The preferences of the S3 subsite can be explored by varying the P3 residue.

S4 and S5 Subsites: The S4 and S5 subsites can also contribute significantly to substrate binding and catalysis. For some proteases, these extended subsites play a crucial role in accommodating longer peptide substrates and can have specific preferences for certain residues. acs.org For example, the S4 subsite of SARS-CoV-2 PLpro interacts with a naphthalene (B1677914) ring of an inhibitor, indicating a preference for hydrophobic moieties. acs.org

By creating a matrix of substrates where each P-site is systematically varied, a detailed specificity profile of a protease can be generated. This information is invaluable for understanding the biological function of the protease and for the rational design of specific inhibitors.

Impact of P1, P2, P3 Residues on Catalytic Efficiency with AC-Ala-Pro-Ala-pNA Variants

The catalytic efficiency of proteases is significantly influenced by the amino acid residues of the substrate at the P1, P2, and P3 positions, which correspond to the residues immediately N-terminal to the scissile bond. In the context of AC-Ala-Pro-Ala-pNA, the P1 residue is Alanine, the P2 residue is Proline, and the P3 residue is Alanine. The specificity of a protease for these residues dictates the rate of hydrolysis.

Engineered protease variants have been developed to exhibit altered substrate specificities. nih.govsemanticscholar.org By mutating residues within the enzyme's S1, S2, and S3 subsites (which accommodate the P1, P2, and P3 residues of the substrate, respectively), researchers have been able to create enzymes with enhanced catalytic efficiency for substrates like AC-Ala-Pro-Ala-pNA or to shift their specificity towards different peptide sequences entirely. nih.gov This highlights the intricate relationship between the substrate's primary sequence and the protease's active site architecture in determining the efficiency of the enzymatic reaction.

Divergent Specificities Compared to Chymotrypsin-like Enzymes

Chymotrypsin and chymotrypsin-like enzymes are serine proteases known for their preference for cleaving peptide bonds C-terminal to large hydrophobic or aromatic amino acids, such as phenylalanine, tryptophan, and tyrosine, at the P1 position. libretexts.org The substrate AC-Ala-Pro-Ala-pNA, with Alanine at the P1 position, is generally not an optimal substrate for chymotrypsin. The small, non-aromatic side chain of alanine does not fit as snugly into the S1 pocket of chymotrypsin, which is deep and hydrophobic to accommodate larger aromatic residues.

Consequently, the catalytic efficiency of chymotrypsin with AC-Ala-Pro-Ala-pNA is significantly lower than with its preferred substrates. This difference in specificity is a key characteristic that distinguishes chymotrypsin-like enzymes from other proteases, such as elastase, which prefers small, neutral residues like alanine at the P1 position. nih.govcaltech.edu Therefore, AC-Ala-Pro-Ala-pNA can be used as a tool to differentiate between the activities of these two classes of serine proteases.

While chymotrypsin itself has low activity towards this substrate, other proteases, including some bacterial and fungal enzymes, may exhibit higher specificity for it. nih.gov These enzymes possess S1 pockets that are better suited to accommodate the smaller alanine residue. The divergent specificities observed with AC-Ala-Pro-Ala-pNA underscore the diversity of substrate recognition mechanisms among proteases, even within the same catalytic class.

Pre-Steady-State Kinetic Investigations of AC-Ala-Pro-Ala-pNA Hydrolysis

Rapid Kinetic Methods for Transient Intermediate Observation

Pre-steady-state kinetics allows for the study of the initial moments of an enzymatic reaction, before the concentration of the enzyme-substrate complex reaches a steady state. mit.edu This is particularly valuable for observing transient intermediates that are formed and consumed during the catalytic cycle. For the hydrolysis of AC-Ala-Pro-Ala-pNA by serine proteases, rapid kinetic methods like stopped-flow spectrophotometry are employed. nih.govcaltech.edu

In a stopped-flow experiment, small volumes of the enzyme and substrate solutions are rapidly mixed, and the reaction is monitored in real-time by observing changes in absorbance or fluorescence. nih.gov The hydrolysis of AC-Ala-Pro-Ala-pNA releases p-nitroaniline, a chromogenic product that absorbs light at a specific wavelength. By monitoring the increase in absorbance over milliseconds, researchers can dissect the individual steps of the catalytic mechanism, including the formation and breakdown of transient intermediates. These techniques have been instrumental in revealing the biphasic nature of the reaction, characterized by an initial "burst" of product formation followed by a slower, steady-state rate. libretexts.org

Accumulation of Tetrahedral Intermediates in Serine Protease Catalysis

The catalytic mechanism of serine proteases involves the formation of a covalent acyl-enzyme intermediate via a tetrahedral intermediate. pnas.orgresearchgate.net Pre-steady-state kinetic studies using AC-Ala-Pro-Ala-pNA have provided direct evidence for the accumulation of this tetrahedral intermediate. nih.govcaltech.edu

The reaction proceeds as follows: the hydroxyl group of the active site serine attacks the carbonyl carbon of the scissile peptide bond in the substrate. This nucleophilic attack forms an unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. This intermediate then collapses, leading to the formation of the acyl-enzyme intermediate and the release of the C-terminal portion of the substrate (p-nitroaniline in the case of AC-Ala-Pro-Ala-pNA). Stopped-flow studies have shown that for certain serine proteases, the breakdown of the tetrahedral intermediate is the rate-limiting step in the acylation phase of the reaction. nih.govcaltech.edu This leads to a transient accumulation of the tetrahedral species, which can be observed and quantified through rapid kinetic methods.

Enzyme Inhibition Studies Utilizing AC-Ala-Pro-Ala-pNA as a Substrate

Assessment of Inhibitor Efficacy and Mechanistic Characterization

AC-Ala-Pro-Ala-pNA serves as a valuable tool in the study of enzyme inhibitors. By measuring the rate of hydrolysis of this substrate in the presence and absence of a potential inhibitor, researchers can determine the inhibitor's efficacy and elucidate its mechanism of action. nih.govnih.gov

The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximal inhibition. A lower Ki value indicates a more potent inhibitor. To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic assays are performed at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).

For example, a competitive inhibitor will increase the apparent Km of the enzyme for AC-Ala-Pro-Ala-pNA without affecting Vmax. In contrast, a non-competitive inhibitor will decrease Vmax without affecting Km. These types of studies are crucial for the development of therapeutic agents that target specific proteases involved in disease processes. nih.gov

Addressing Assay Interference in Inhibition Measurements

When utilizing chromogenic substrates like AC-Ala-Pro-Ala-pNA in protease inhibition assays, it is crucial to identify and mitigate potential sources of assay interference to ensure the accuracy of inhibition measurements. Interference can arise from the test compounds themselves, the assay components, or the detection method, leading to false-positive or false-negative results.

Types of Assay Interference

Several types of interference are common in assays employing chromogenic or fluorogenic substrates. Test compounds can directly interfere with the optical detection system; for instance, a compound that absorbs light at the same wavelength as the product (p-nitroaniline, typically 405 nm) will lead to an artificially high background signal. nih.gov Similarly, colored compounds can interfere with colorimetric measurements. nih.gov Another form of interference is fluorescence quenching by test compounds in fluorogenic assays. nih.gov

The stability and solubility of both the substrate and the test inhibitor are also critical factors. Substrates may undergo abiotic hydrolysis, or degradation not caused by the enzyme, which can be influenced by buffer conditions. illinois.edu Test compounds that are poorly soluble can precipitate out of solution, scattering light and affecting absorbance readings. They can also form aggregates that may inhibit the enzyme in a non-specific manner.

Strategies for Identifying and Mitigating Interference

A systematic approach involving a series of control experiments is necessary to identify and account for assay interference.

Compound Interference with Detection: To check if a test compound interferes with the signal detection, it should be measured in the assay buffer without the enzyme. nih.gov For chromogenic assays, the absorbance of the compound at the detection wavelength is measured. If significant, this background absorbance must be subtracted from the values obtained in the presence of the enzyme.

Pre-incubation Controls: Pre-incubating the enzyme and inhibitor before adding the substrate is a standard practice. However, control experiments where the substrate is pre-incubated with the inhibitor (without the enzyme) should also be performed to check for any direct reaction or degradation of the substrate by the compound.

Enzyme-less Controls: Running the complete assay in the absence of the enzyme, but with the substrate and inhibitor, helps to quantify the rate of non-enzymatic substrate hydrolysis and any compound-induced substrate degradation. illinois.edu

Data Normalization and Correction: The data obtained from these control experiments should be used to correct the primary assay data. For example, the background absorbance from an interfering compound should be subtracted from all measurements.

The following table outlines common types of interference and the corresponding control experiments to identify them.

| Type of Interference | Description | Control Experiment | Corrective Action |

|---|---|---|---|

| Compound Absorbance | The test compound absorbs light at the same wavelength as the product (p-nitroaniline). | Measure absorbance of the compound in assay buffer at various concentrations without the enzyme or substrate. | Subtract the compound's background absorbance from the assay readings. |

| Substrate Instability | The chromogenic substrate hydrolyzes spontaneously (abiotically) under assay conditions. | Incubate the substrate in the assay buffer without the enzyme and monitor for an increase in absorbance over time. | Subtract the rate of spontaneous hydrolysis from the enzymatic reaction rate. |

| Compound-Induced Substrate Degradation | The test compound directly reacts with and degrades the substrate. | Incubate the substrate and the compound together in the assay buffer (without the enzyme) and monitor for signal generation. | If significant, the compound may not be suitable for this assay format. |

| Compound Precipitation | The test compound is not fully soluble and forms a precipitate, scattering light. | Visually inspect assay wells and measure absorbance at a non-absorbing wavelength (e.g., 600 nm) to detect light scattering. | Decrease compound concentration or add a solubilizing agent like DMSO, ensuring it does not affect enzyme activity. tandfonline.com |

Detailed Research Findings

Research into protease assay development emphasizes the importance of a matrix of controls to deconvolve potential artifacts. For p-nitroanilide-based substrates, the molar absorptivity of pNA can be influenced by assay components like the buffer composition and the presence of organic solvents such as DMSO, which is often used to dissolve inhibitors. tandfonline.com For instance, the presence of 10% DMSO can increase the molar absorptivity of pNA at 405 nm by approximately 5%. tandfonline.com This highlights the necessity of maintaining consistent final concentrations of such solvents across all assay wells, including controls.

Furthermore, when dealing with soils or complex biological matrices, dissolved organic matter can introduce significant colorimetric interference. illinois.edu While less common in purified enzyme assays, this principle underscores the need to consider all components of the reaction mixture as potential sources of interference. The use of blanks containing the soil or matrix without the substrate is a standard corrective measure in these contexts. illinois.edu

By systematically implementing these control measures, the reliability of inhibition data obtained using AC-Ala-Pro-Ala-pNA and other chromogenic substrates can be significantly enhanced, allowing for the accurate determination of inhibitor potency.

Mechanistic Insights into Protease Catalysis

Elucidation of Acyl-Enzyme Intermediates in Reactions with AC-Ala-Pro-Ala-pNA

A cornerstone of serine protease catalysis is the formation of a transient covalent acyl-enzyme intermediate. ru.nlmdpi.com The reaction of proteases with Ac-Ala-Pro-Ala-pNA follows this established mechanism, which can be described as a "Ping-Pong" mechanism involving covalent hydrolysis. libretexts.org In the initial phase, the enzyme's active site serine launches a nucleophilic attack on the carbonyl carbon of the alanine (B10760859) residue in the P1 position of the substrate. libretexts.orgoaepublish.com This leads to the formation of a tetrahedral intermediate, which then collapses to release the p-nitroaniline (pNA) chromophore and form the acyl-enzyme complex. ru.nllibretexts.orgpnas.org The subsequent deacylation step, involving the hydrolysis of the acyl-enzyme intermediate by a water molecule, regenerates the free enzyme and releases the peptide product. libretexts.orgacs.org

The use of Ac-Ala-Pro-Ala-pNA has been instrumental in directly observing and characterizing these intermediates. For instance, studies with elastase have successfully detected and accumulated tetrahedral intermediates at subzero temperatures. pnas.org The release of the chromogenic p-nitroaniline group allows for convenient spectrophotometric monitoring of the acylation step of the reaction.

Role of Substrate Distortion and Protein Conformational Changes in Catalysis

Enzymatic catalysis is not a rigid lock-and-key process; it involves dynamic conformational changes in both the enzyme and the substrate. numberanalytics.com The binding of a substrate like Ac-Ala-Pro-Ala-pNA into the active site of a protease can induce strain and distortion in the substrate, making it more susceptible to nucleophilic attack. numberanalytics.com This distortion can increase the binding energy and specificity by forcing the substrate into a conformation that resembles the transition state. numberanalytics.com

Evidence suggests that for some proteases, the process of acylation is complex, potentially involving a coupling between the chemical events at the active site and conformational isomerizations within the protein. researchgate.net Extended substrates that can engage in multiple subsite interactions are thought to be more efficient at triggering these conformational changes, which in turn distort the substrate and promote catalysis. researchgate.net These dynamic rearrangements within the enzyme's active site are crucial for accommodating the various intermediate states of the reaction. duth.gr Molecular dynamics simulations have become a key tool for studying these conformational fluctuations and their role in the catalytic cycle. duth.gr

Contributions of Active Site Hydrogen Bonding to Catalytic Mechanism

The catalytic power of proteases is heavily reliant on a precise network of hydrogen bonds within the active site. In serine proteases, the catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate) is a prime example of this. libretexts.orgoaepublish.com The histidine residue, facilitated by the aspartate, acts as a general base, abstracting a proton from the serine hydroxyl group to increase its nucleophilicity for the attack on the substrate's carbonyl carbon. libretexts.org

Studies utilizing Ac-Ala-Pro-Ala-pNA and its analogs have helped to probe the intricacies of this hydrogen-bonding network. For example, research on α-lytic protease and subtilisin BPN' has highlighted an additional hydrogen bond between the Cε1–H proton of the catalytic histidine and a backbone carbonyl oxygen. pnas.org This interaction is believed to play a role in the catalytic mechanism. The "oxyanion hole," a feature of the active site, stabilizes the tetrahedral intermediate through hydrogen bonding to the negatively charged oxygen atom of the substrate. pnas.org The binding of the Ac-Ala-Pro-Ala-amc substrate to cyclophilin also reveals important hydrogen bonds between the substrate and active site residues like Gln-63 and Asn-102, which are considered crucial for the catalytic mechanism. core.ac.uk

Cryoenzymological Approaches for Reaction Pathway Interrogation with AC-Ala-Pro-Ala-pNA

Cryoenzymology, the study of enzyme kinetics and intermediates at subzero temperatures, has been a powerful technique for trapping and characterizing transient species in the catalytic pathway. annualreviews.org By significantly slowing down the reaction rates, it becomes possible to detect and accumulate intermediates that are normally fleeting at physiological temperatures. pnas.orguliege.be

The reaction of elastase with Ac-Ala-Pro-Ala-pNA serves as a classic example of the utility of this approach. pnas.org Researchers were able to directly observe the formation and accumulation of a tetrahedral intermediate by running the reaction in a cryosolvent at -39°C. pnas.org The spectral properties of this trapped intermediate provided direct evidence for its existence on the reaction pathway. pnas.org Such cryoenzymological studies are essential prerequisites for crystallographic analyses of enzyme-substrate complexes, offering a "freeze-frame" view of the catalytic process. pnas.organnualreviews.org These investigations, enabled by substrates like Ac-Ala-Pro-Ala-pNA, provide invaluable, detailed snapshots of the step-by-step mechanism of protease action.

Advanced Methodologies for Research Application

Optimization of Enzymatic Assay Conditions for AC-Ala-Pro-Ala-pNA

The accuracy of kinetic data derived from enzymatic assays using AC-Ala-Pro-Ala-pNA is highly dependent on the careful optimization of several experimental parameters. These include the buffering system, substrate concentration, and detection protocols.

Buffering Systems and Ionic Strength Considerations

The choice of buffer and its ionic strength are critical variables that can significantly influence enzyme activity and stability. Buffering systems maintain a stable pH, which is crucial as enzyme catalytic activity is often highly pH-dependent. For protease assays, buffers such as Tris-HCl and phosphate-buffered saline (PBS) are commonly used to maintain physiological pH, typically around 7.4 to 8.0. nih.gov The optimal pH for a given enzyme should be determined empirically, as activity can vary significantly outside of a narrow range. asm.orgelsevier.es

Ionic strength, primarily determined by the salt concentration (e.g., NaCl) in the buffer, also plays a pivotal role in enzyme-substrate interactions. Variations in ionic strength can alter the conformation of both the enzyme and the substrate, thereby affecting binding affinity and catalytic efficiency. nih.govresearchgate.net It is therefore recommended to standardize the ionic strength in all experiments to ensure consistency. For some self-assembling peptides, ionic strength can influence their aggregation state, which could be a consideration if studying enzymes that act on such substrates. researchgate.net The solubility of peptide substrates like AC-Ala-Pro-Ala-pNA can also be affected by the buffer composition. nih.gov

| Buffer | Typical pH Range | Common Concentration | Notes |

| Tris-HCl | 7.0 - 9.0 | 50-100 mM | Widely used for its buffering capacity in the physiological range. |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | 1X (approx. 150 mM NaCl) | Mimics physiological ionic strength. |

| HEPES | 6.8 - 8.2 | 20-50 mM | Often used in cell-based assays and for enzymes sensitive to phosphate (B84403). |

| Glycine-NaOH | 8.6 - 10.6 | 50-100 mM | Suitable for enzymes with alkaline pH optima. elsevier.es |

Substrate Concentration Range Optimization to Avoid Inhibition

To accurately determine kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity), it is essential to optimize the range of substrate concentrations used in the assay. A typical approach involves measuring initial reaction velocities at various substrate concentrations, often ranging from 0.1 to 10 times the estimated Km. This allows for the generation of a Michaelis-Menten plot, from which kinetic constants can be derived through non-linear regression analysis. nih.gov

A critical consideration is the potential for substrate inhibition, a phenomenon where the enzyme's activity decreases at very high substrate concentrations. This can lead to an underestimation of Vmax and an inaccurate determination of Km. Therefore, it is crucial to test a wide range of AC-Ala-Pro-Ala-pNA concentrations to identify the optimal range that avoids such inhibition. Plotting the initial velocity against the substrate concentration will reveal a characteristic decline in velocity at high concentrations if substrate inhibition is occurring.

Spectrophotometric Detection Protocols at 405 nm / 410 nm

The enzymatic cleavage of AC-Ala-Pro-Ala-pNA releases the chromogenic molecule p-nitroaniline (pNA). This product absorbs light maximally at a wavelength of approximately 405 nm or 410 nm, allowing for its quantification using a spectrophotometer or a microplate reader. nih.govasm.orgnih.gov

For kinetic assays, the change in absorbance at 405 nm or 410 nm is monitored over time. nih.govnih.gov The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. To ensure accuracy, it is important to:

Use appropriate blanks: A blank containing the substrate in the assay buffer without the enzyme should be included to account for any non-enzymatic hydrolysis of the substrate.

Calibrate the instrument: The spectrophotometer should be properly calibrated, and a standard curve using known concentrations of pNA can be generated to convert absorbance units to molar concentrations of the product. merckmillipore.com

Ensure linearity: The assay conditions should be set up so that the rate of pNA production is linear with time and enzyme concentration. This typically requires using initial reaction rates where less than 10% of the substrate has been consumed. nih.gov

The molar extinction coefficient of pNA is a critical value for calculating the concentration of the product from the absorbance reading. This value can be around 8,800 M-1cm-1 or 10,000 M-1cm-1 depending on the specific buffer conditions. nih.govmerckmillipore.com

Experimental Design for Reproducibility and Validation in AC-Ala-Pro-Ala-pNA Studies

Ensuring the reproducibility and validity of experimental results is paramount in scientific research. This requires the implementation of robust control experiments and, where applicable, inter-laboratory standardization.

Implementation of Robust Control Experiments (e.g., heat-inactivated enzymes, inhibitors)

Control experiments are essential for validating that the observed activity is indeed due to the specific enzyme of interest. Key controls include:

Heat-inactivated enzyme: Incubating the enzyme at a high temperature (e.g., 65-80°C) prior to adding it to the assay mixture can denature the enzyme, rendering it inactive. oup.comneb.com A sample containing the heat-inactivated enzyme should show no or negligible cleavage of AC-Ala-Pro-Ala-pNA, confirming that the observed activity in the experimental samples is enzyme-dependent. nih.gov

Enzyme inhibitors: The use of specific inhibitors can help to confirm the identity of the enzyme responsible for substrate cleavage. For example, if the enzyme under investigation is a serine protease, the addition of a known serine protease inhibitor like PMSF should significantly reduce or abolish the enzymatic activity.

No-enzyme control: A reaction mixture containing the substrate and buffer but no enzyme should be included to measure the rate of spontaneous, non-enzymatic substrate hydrolysis.

No-substrate control: A mixture containing the enzyme and buffer but no substrate is used to establish the baseline absorbance.

| Control Type | Components | Expected Outcome | Purpose |

| Experimental | Enzyme + Substrate + Buffer | Substrate cleavage (increase in absorbance) | To measure the total enzymatic activity. |

| Heat-Inactivated Enzyme | Heat-treated Enzyme + Substrate + Buffer | No significant substrate cleavage | To confirm the activity is due to a functional enzyme. nih.gov |

| Inhibitor Control | Enzyme + Substrate + Buffer + Specific Inhibitor | Reduced or no substrate cleavage | To validate the specificity of the enzyme. |

| No-Enzyme Control | Substrate + Buffer | No significant substrate cleavage | To measure the rate of non-enzymatic hydrolysis. |

| No-Substrate Control | Enzyme + Buffer | No change in absorbance | To establish the baseline absorbance of the enzyme solution. |

Inter-Laboratory Calibration and Standardization Protocols

Discrepancies in results between different laboratories can arise from variations in reagents, equipment, and protocols. To enhance the reproducibility and comparability of data from AC-Ala-Pro-Ala-pNA studies, inter-laboratory calibration and standardization are crucial. Key aspects of standardization include:

Standard Operating Procedures (SOPs): Detailed and harmonized SOPs for substrate preparation, storage (e.g., at -20°C, potentially in an anhydrous solvent like DMSO), and assay conditions should be shared among participating laboratories.

Reference Materials: The use of certified reference materials for the peptide substrate and a reference enzyme can help to calibrate assays across different sites. oup.comresearchgate.net This allows for the normalization of data and reduces inter-laboratory variability.

Data Reporting: Transparent reporting of all experimental details, including buffer composition, ionic strength, temperature, and instrument settings, is essential for others to be able to reproduce the work. Publishing raw datasets can also contribute to greater transparency and allow for re-analysis by other researchers.

Cross-Validation: Having a subset of samples analyzed by multiple laboratories can help to identify and address any systematic biases between the labs. ox.ac.uk

By adhering to these advanced methodologies, researchers can significantly improve the quality, reliability, and reproducibility of their findings when using the chromogenic substrate AC-Ala-Pro-Ala-pNA.

Substrate Stability Studies for Assay Consistency

The reliability of kinetic data derived from enzymatic assays is fundamentally dependent on the stability of the substrate under the specific experimental conditions. For chromogenic substrates like AC-Ala-Pro-Ala-pNA, ensuring stability is crucial for assay consistency and accuracy. The stability of these substrates can be influenced by several factors, including pH, temperature, and the composition of the assay buffer.

Generally, chromogenic peptide substrates exhibit maximum stability in aqueous solutions at a pH range of 4 to 6. tandfonline.com It is recommended to dissolve the substrate in sterile, distilled water to achieve a pH within this stable range. tandfonline.com For substrates with poor aqueous solubility, dimethyl sulfoxide (B87167) (DMSO) can be used as a solvent, with the final concentration in the reaction mixture typically kept at 10% or lower to avoid significant effects on enzyme activity or the molar absorptivity of the released p-nitroaniline (pNA). tandfonline.com While substrate solutions in sterile water can be stable for extended periods when refrigerated, their stability is notably reduced in alkaline buffers (e.g., pH ~9), where minor spontaneous hydrolysis can occur, leading to a faint yellow color and increased background absorbance. tandfonline.comchromogenicsubstrates.com

Thermostability is another critical factor. Assays are often conducted at a constant temperature, such as 25°C or 37°C, to ensure reproducible reaction rates, as a 1°C increase can elevate the reaction velocity by 2.5-7.5%. chromogenicsubstrates.com Stability studies often involve incubating the substrate under various conditions and monitoring for any non-enzymatic release of the chromophore. For instance, in studies characterizing enzyme thermostability, the substrate (e.g., Ala-Pro-pNA) is assumed to be stable at the tested temperatures to ensure that any observed activity loss is due to enzyme denaturation and not substrate degradation. nih.gov The inherent stability of a specific peptide substrate like succinyl-Ala-Pro-Ala-pNA is implied by its use in long-term experiments monitoring protease activity, where consistent measurements over time are essential. nih.govpnas.org However, it is also noted that stability is substrate-specific, and some peptide-pNA conjugates can be prone to spontaneous hydrolysis, rendering them unsuitable for certain experiments. acs.org

To ensure assay consistency, researchers must consider these stability factors. Best practices include preparing fresh substrate solutions, using appropriate buffers, and performing control experiments to measure the rate of non-enzymatic hydrolysis.

Table 1: Factors Affecting Chromogenic Substrate Stability and Mitigation Strategies

| Factor | Potential Impact on AC-Ala-Pro-Ala-pNA | Mitigation Strategy | Reference |

|---|---|---|---|

| pH | Reduced stability in alkaline buffers (pH > 8) due to spontaneous hydrolysis. | Dissolve and store substrate in sterile water (pH 4-6). Use buffers like Tris-HCl or phosphate buffers to maintain a stable pH during the assay. | tandfonline.com, chromogenicsubstrates.com, |

| Temperature | Increased rate of spontaneous hydrolysis at higher temperatures. | Maintain constant, controlled temperature during assays. Store stock solutions refrigerated (2-8°C) or frozen (-20°C). | , chromogenicsubstrates.com |

| Solvent | DMSO, used for solubility, can influence enzyme activity and pNA absorbance. | Use minimal DMSO concentration (≤10%). Ensure consistent DMSO concentration across all assays, including controls. | tandfonline.com |

| Light | Potential for photodegradation, although not commonly observed. | Store stock solutions in amber vials or protected from light as a precautionary measure. | tandfonline.com |

| Contamination | Bacterial or peptidase contamination in solutions can lead to substrate degradation. | Use sterile water and reagents. Consider adding protease inhibitors to solutions where contaminating peptidases are a concern. | tandfonline.com |

Data Analysis and Interpretation in Enzymology using AC-Ala-Pro-Ala-pNA

Following the collection of raw data from enzymatic assays using AC-Ala-Pro-Ala-pNA, rigorous data analysis is required to determine key kinetic parameters. This involves fitting the data to appropriate kinetic models to understand the enzyme's efficiency and its interaction with inhibitors.

Application of Non-Linear Regression and Linear Transformations (e.g., Lineweaver-Burk, Eadie-Hofstee)

The standard model for enzyme kinetics is the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).

Historically, linear transformations of the Michaelis-Menten equation were widely used to determine Vmax and Km from graphical plots. These methods are still valuable for visualizing data and diagnosing inhibition mechanisms. researchgate.netmedschoolcoach.com

Lineweaver-Burk Plot: This "double reciprocal" plot of 1/v₀ versus 1/[S] yields a straight line. The y-intercept corresponds to 1/Vmax, the x-intercept to -1/Km, and the slope to Km/Vmax. medschoolcoach.com It is particularly useful for distinguishing between different types of enzyme inhibition based on changes in the plot's intercepts and slope. nih.govamericanpeptidesociety.org

Eadie-Hofstee Plot: This plot of v₀ versus v₀/[S] also linearizes the data. The y-intercept represents Vmax, the slope is -Km, and the x-intercept is Vmax/Km. nih.govpnas.org This plot can be less susceptible to the data weighting issues seen with the Lineweaver-Burk plot, where data points at low substrate concentrations can have an outsized influence. pnas.org

While these linearizations are instructive, modern enzyme kinetics relies heavily on non-linear regression to fit the untransformed initial velocity data directly to the Michaelis-Menten equation. fkit.hrnih.govnumberanalytics.com This approach is considered more accurate and robust because it avoids the distortion of experimental error that can occur with linearization techniques. scialert.net Software packages like GraphPad Prism or specialized online tools are frequently used to perform non-linear regression, providing direct estimates of Km and Vmax with associated confidence intervals. numberanalytics.comcanterbury.ac.nz

For example, kinetic data for the hydrolysis of substrates like Ala-Pro-pNA and Suc-Ala-Pro-pNA by various enzymes have been successfully analyzed using non-linear regression to determine their kinetic parameters. nih.govportlandpress.com

Table 2: Representative Data and Transformations for Kinetic Analysis

| [S] (µM) | v₀ (µmol/min) | 1/[S] (µM⁻¹) | 1/v₀ (min/µmol) | v₀/[S] (min⁻¹) |

|---|---|---|---|---|

| 10 | 0.45 | 0.100 | 2.222 | 0.045 |

| 20 | 0.75 | 0.050 | 1.333 | 0.038 |

| 50 | 1.25 | 0.020 | 0.800 | 0.025 |

| 100 | 1.67 | 0.010 | 0.600 | 0.017 |

| 200 | 2.00 | 0.005 | 0.500 | 0.010 |

This table presents hypothetical data to illustrate the transformations used for Lineweaver-Burk (1/[S] vs. 1/v₀) and Eadie-Hofstee (v₀/[S] vs. v₀) plots.

Resolution of Conflicting Kinetic and Inhibition Data

Conflicting kinetic data between different studies or labs can often be traced to subtle variations in assay conditions. Key factors include:

Buffer Composition: Differences in pH, ionic strength (e.g., NaCl concentration), or the buffering agent itself can alter enzyme-substrate interactions and catalytic activity. portlandpress.com

Assay Conditions: Inconsistent temperature control or variations in the final concentration of solvents like DMSO can significantly impact reaction rates. chromogenicsubstrates.com

Data Normalization: Failure to standardize activity units (e.g., µmol pNA/min/mg enzyme) can make direct comparisons between datasets impossible.

In the context of inhibition studies, conflicting results may stem from issues with the inhibitor itself or the interpretation of its mechanism. Common sources of conflict include:

Inhibitor Purity: The presence of impurities in an inhibitor stock can lead to an inaccurate assessment of its potency (e.g., IC₅₀ or Ki).

Assay Interference: The inhibitor may interfere with the assay itself, for instance, by having intrinsic absorbance at the detection wavelength (405 nm for pNA) or by being unstable under assay conditions.

A crucial factor that can lead to discrepancies is the nature of the chromogenic substrate itself. The leaving group (pNA) is not the natural leaving group of a physiological substrate. This can lead to differences in how an enzyme's specificity is perceived. For example, studies comparing pNA-derived substrates to those with other leaving groups (like fluorogenic 4Me2NA) have shown that the leaving group can influence the determined kinetic parameters and substrate preferences, potentially explaining discrepancies in the literature. portlandpress.com

Table 3: Strategies for Resolving Conflicting Data in Enzymatic Assays

| Source of Conflict | Resolution Strategy | Reference |

|---|---|---|

| Variations in Assay Conditions | Standardize and clearly report all assay parameters (buffer, pH, ionic strength, temperature, solvent concentration). Use reference enzymes for inter-laboratory calibration. | |

| Inhibitor Impurity/Concentration | Verify inhibitor purity and concentration using analytical methods such as LC-MS. | |

| Incorrect Inhibition Mechanism | Use graphical analysis (e.g., Lineweaver-Burk plots) across a range of substrate and inhibitor concentrations to correctly determine the inhibition type (competitive, non-competitive, etc.). | , americanpeptidesociety.org |

| Assay Interference | Test for inhibitor absorbance at the assay wavelength. Perform control experiments without the enzyme to check for non-specific reactions. | |

| Substrate Specificity Issues | Use orthogonal methods, such as employing an alternative substrate (e.g., a fluorogenic substrate or a natural peptide), to validate findings. |

| Discrepancies in Literature | Critically evaluate the P1' group (e.g., pNA) and its potential influence on selectivity and kinetics when comparing data across different substrate types. | portlandpress.com |

By systematically addressing these potential sources of error, researchers can resolve conflicting data and generate a more accurate and reliable understanding of enzyme kinetics and inhibition using AC-Ala-Pro-Ala-pNA.

Comparative Analysis with Other Peptide Substrates

Structural Homologues and Functional Analogues of AC-Ala-Pro-Ala-pNA

The design of synthetic protease substrates is a modular process, involving the selection of specific amino acid residues to occupy the substrate binding sites (P1, P2, P3, etc.) of a target enzyme, an N-terminal protecting group, and a C-terminal reporter group. AC-Ala-Pro-Ala-pNA belongs to a large family of such substrates where each component is systematically varied to achieve desired reactivity and selectivity.

A common modification in synthetic peptide substrates is the replacement of the N-terminal acetyl (Ac-) group with a succinyl (Suc-) group. This modification often enhances solubility and influences interactions with the enzyme's active site.

Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) : This compound is a well-established and sensitive chromogenic substrate for a range of proteases, most notably chymotrypsin (B1334515). sigmaaldrich.comcymitquimica.comfishersci.comchemicalbook.com It is also readily hydrolyzed by human leukocyte cathepsin G, chymase, and subtilisin. sigmaaldrich.comfishersci.comchemicalbook.comsigmaaldrich.combachem.com The key difference from AC-Ala-Pro-Ala-pNA lies in the P1 position, where Phenylalanine (Phe) is present instead of Alanine (B10760859) (Ala). This substitution makes it highly specific for chymotrypsin-like proteases, which have a deep hydrophobic S1 binding pocket that favorably accommodates large aromatic residues like Phe. sigmaaldrich.com Consequently, Suc-AAPF-pNA is not hydrolyzed by human leukocyte elastase, which prefers smaller aliphatic residues at P1. sigmaaldrich.com It has also been used as a standard substrate for peptidyl prolyl cis-trans isomerases (PPIases) in coupled assays. cymitquimica.combachem.com

Suc-Ala-Ala-Ala-pNA : This substrate, containing three consecutive alanine residues, is a classic colorimetric substrate for elastase. biomol.comcaymanchem.compeptanova.de The P1 Alanine is a suitable, albeit not always optimal, residue for the S1 pocket of elastases. It is also recognized by other chymotrypsin-like serine proteases and serine endopeptidases. usbio.net The repetitive Ala sequence provides a simple model peptide backbone for assessing general elastase activity.

Further modification of the N-terminal group to a methoxysuccinyl (MeO-Suc-) moiety can also enhance substrate properties.

MeO-Suc-Ala-Ala-Pro-Val-pNA : This substrate is considered a highly sensitive and specific substrate for human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE). novoprolabs.comfishersci.commerckmillipore.combioscience.co.uk The critical feature of this analogue is the Valine (Val) residue at the P1 position, which is an optimal fit for the S1 binding site of elastases. This makes it significantly more sensitive than substrates with P1 Alanine. merckmillipore.com The MeO-Suc- group contributes to its high solubility and specificity. fishersci.com A key characteristic is its lack of reactivity with cathepsin G, making it a valuable tool for distinguishing elastase activity from cathepsin G activity in biological samples. novoprolabs.comcaymanchem.com It is also known to be cleaved by myeloblastin. fishersci.com

The identity of the amino acids at the P1, P2, and P3 positions are primary determinants of a substrate's specificity.

pGlu-Pro-Val-pNA : This is another colorimetric substrate for human granulocyte elastase. vulcanchem.comechelon-inc.com Similar to MeO-Suc-Ala-Ala-Pro-Val-pNA, it features Valine at the P1 position for elastase recognition. The N-terminus is blocked by a pyroglutamic acid (pGlu) residue, and the P3 position is absent. The shorter sequence and different N-terminal cap can alter its kinetic profile compared to the longer MeO-Suc- derivative. nih.govcdnsciencepub.com

Lys-Pro-pNA and related sequences : The presence of a basic amino acid like Lysine (Lys) at the P1 position typically directs a substrate toward trypsin-like serine proteases, which have an acidic residue (Aspartate) at the bottom of their S1 pocket. Substrates like N-p-Tosyl-Gly-Pro-Lys-pNA serve as specific colorimetric substrates for plasmin. caymanchem.com Research into the proteolytic environment of human saliva has identified the tripeptide sequence Lys-Pro-Gln as a preferred cleavage site for novel glutamine-specific endoproteases, leading to the use of Lys-Pro-Gln-pNA as a tool to characterize this activity. nih.gov This highlights how the P3 (Lys) and P2 (Pro) residues work in concert with the P1 residue to determine specificity.

Ala-Pro-pNA and related sequences : Shorter peptide substrates are also used to probe specific enzyme classes. For example, Suc-Ala-Pro-pNA is employed as a substrate to detect the activity of prolyl endopeptidase (PEP). medchemexpress.com

Comparative Kinetic Profiles Across Different Protease Classes

| Substrate | Enzyme | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | 60 | - | - | chemicalbook.com |

| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1700 | - | - | chemicalbook.com |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymase | 4000 | - | - | chemicalbook.com |

| Suc-Ala-Ala-Pro-Phe-pNA | Monacrosporium cystosporium Serine Protease | 167 | - | - | nih.gov |

| MeO-Suc-Ala-Ala-Pro-Val-pNA | Human Leukocyte Elastase | - | - | 185,000 | medchemexpress.com |

| pGlu-Pro-Val-pNA | Human Neutrophil Elastase | 520 | 6 | 11,538 | vulcanchem.com |

| Lys-Pro-Gln-pNA | Whole Saliva Glutamine Endoprotease | 97 | - | - | nih.gov |

| Gly-Gly-Gln-pNA | Whole Saliva Glutamine Endoprotease | 611 | - | - | nih.gov |

The table is populated with available data from search results. A dash (-) indicates that the specific value was not found in the provided sources.

This data illustrates that MeO-Suc-Ala-Ala-Pro-Val-pNA is an exceptionally efficient substrate for Human Leukocyte Elastase. medchemexpress.com The comparison between Lys-Pro-Gln-pNA and Gly-Gly-Gln-pNA for saliva endoprotease demonstrates the critical role of the P3 (Lys) and P2 (Pro) residues in enhancing substrate recognition, as shown by the significantly lower Kₘ value for the former. nih.gov The high Kₘ of Suc-AAPF-pNA for cathepsin G and chymase indicates a much lower affinity compared to its interaction with chymotrypsin. chemicalbook.com

Rationalizing Substrate Design Principles for Specific Enzyme Targets

The comparative analysis of AC-Ala-Pro-Ala-pNA and its analogues illuminates several core principles in the rational design of protease substrates. rsc.orghkmj.org The goal is to create a molecule that mimics a preferred natural cleavage sequence for a specific protease while incorporating a reporter for easy detection. chemimpex.comnih.gov

P1 Residue as the Primary Specificity Determinant : For many serine proteases, the amino acid at the P1 position is the most critical factor for substrate recognition. The S1 binding pocket of the enzyme is evolutionarily tailored to accommodate specific side chains. For example, elastases prefer small aliphatic residues (Val, Ala), chymotrypsins prefer large hydrophobic residues (Phe, Tyr), and trypsins prefer basic residues (Lys, Arg). sigmaaldrich.comrsc.org The choice of Ala in AC-Ala-Pro-Ala-pNA targets it towards elastase-like activity.

Extended Substrate Binding Sites (P2, P3, P4…) : While P1 is often key, interactions at adjacent positions (P2, P3, etc.) significantly contribute to binding affinity and catalytic efficiency. hkmj.orgpnas.orghkmj.org The proline residue at the P2 position in many of these substrates, including AC-Ala-Pro-Ala-pNA, induces a specific bend in the peptide backbone that is often favored by proteases like elastase. The superiority of Lys-Pro-Gln-pNA over Gly-Gly-Gln-pNA as a substrate for saliva proteases is a clear example of the importance of P2 and P3 residues for optimal binding. nih.gov

Role of N-Terminal Blocking Groups : The N-terminus of a peptide substrate is typically capped with a group like Acetyl (Ac-), Succinyl (Suc-), or Methoxysuccinyl (MeO-Suc-). This prevents the peptide from being degraded by aminopeptidases and removes the positive charge of the N-terminal amine, which can be unfavorable for binding to some proteases. These groups can also enhance solubility and create additional hydrophobic or hydrogen-bonding interactions with the enzyme, thereby modulating substrate affinity and specificity. fishersci.comvulcanchem.com

The Reporter Group : A chromogenic leaving group like p-nitroanilide (pNA) or a fluorogenic group like 7-amino-4-methylcoumarin (B1665955) (AMC) is attached via an amide bond to the C-terminus of the P1 residue. caymanchem.compnas.org This bond mimics the scissile peptide bond of a natural substrate. Upon enzymatic cleavage, the free pNA is released, which absorbs light at a distinct wavelength (typically 405-410 nm), allowing for a continuous and quantitative spectrophotometric measurement of enzyme activity. biomol.comcaymanchem.comchemimpex.com

By systematically altering each of these components, researchers can fine-tune a substrate's characteristics, moving from a general substrate like Suc-Ala-Ala-Ala-pNA to a highly specific and sensitive one like MeO-Suc-Ala-Ala-Pro-Val-pNA, thereby creating powerful tools for dissecting complex biological systems.

Future Research Trajectories

Development of Next-Generation Protease Probes Based on AC-Ala-Pro-Ala-pNA Framework

The AC-Ala-Pro-Ala-pNA molecule serves as a foundational model for the design of more sophisticated protease probes. The core peptide sequence, Ala-Pro-Ala, is recognized by specific proteases, and the p-nitroanilide (pNA) group provides a simple colorimetric readout upon cleavage. ru.nlstanford.edu Future research will focus on modifying this basic structure to create probes with enhanced features.

One promising direction is the development of activity-based probes (ABPs). Unlike simple substrates, ABPs form a covalent bond with the active site of the target protease, providing a more direct and stable measure of enzyme activity. nih.gov By replacing the pNA group with a reactive "warhead" and incorporating a reporter tag, such as a fluorophore or biotin, researchers can create powerful tools for enzyme localization, quantification, and functional analysis. nih.gov These next-generation probes can be used in complex biological samples to identify active proteases, a task that is often challenging due to the presence of inactive zymogens and endogenous inhibitors. nih.gov

Furthermore, the peptide sequence itself can be systematically altered to develop probes with tailored specificities. By creating libraries of peptide variants based on the Ala-Pro-Ala sequence, it is possible to identify new substrates for known proteases or even discover probes for uncharacterized enzymes. researchgate.net This approach, combined with advanced screening methods, will expand the repertoire of available protease probes and facilitate a deeper understanding of the roles of proteases in health and disease.

The integration of "clickable" chemical handles, such as alkynes or azides, into the probe structure represents another significant advancement. acs.org This allows for the attachment of various reporter molecules after the probe has reacted with its target protease, a strategy known as bioorthogonal chemistry. nih.gov This modular approach offers greater flexibility in experimental design and enables the use of a single probe for multiple applications, from in-gel fluorescence scanning to affinity purification and mass spectrometry-based identification of labeled proteases.

High-Throughput Screening Platform Development for Enzymatic Activity

The demand for rapid and efficient analysis of enzyme activity has driven the development of high-throughput screening (HTS) platforms. acs.org AC-Ala-Pro-Ala-pNA and its derivatives are well-suited for HTS applications due to the straightforward nature of the colorimetric or fluorogenic signal generated upon cleavage. stanford.edu Future research in this area will focus on miniaturizing and automating these assays to screen vast libraries of compounds or enzyme variants.

Microtiter plates are a standard format for HTS, allowing for the simultaneous analysis of hundreds or thousands of reactions. acs.org By adapting AC-Ala-Pro-Ala-pNA-based assays to this format, researchers can efficiently screen for inhibitors or activators of specific proteases from large chemical libraries. nih.gov This is particularly valuable in drug discovery, where identifying small molecules that modulate protease activity is a key objective.

A more advanced approach involves the use of drop-based microfluidics. pnas.org This technology encapsulates individual cells or enzyme reactions in picoliter-sized aqueous droplets within an oil emulsion. pnas.org Each droplet functions as a miniature test tube, and the fluorescence generated from a cleaved substrate can be detected at extremely high speeds using flow cytometry. pnas.org This ultrahigh-throughput method allows for the screening of millions of enzyme variants in a short period, making it a powerful tool for directed evolution experiments aimed at engineering proteases with novel properties. pnas.org

The development of robust and sensitive HTS platforms is also crucial for identifying enzyme variants with improved stability or altered substrate specificity. ucl.ac.uk By creating libraries of mutant enzymes and screening them against a panel of substrates, including AC-Ala-Pro-Ala-pNA and its analogs, researchers can identify variants with desired characteristics for industrial or therapeutic applications. ucl.ac.uk

Integration with Structural Biology for Structure-Function Elucidation

Understanding the three-dimensional structure of a protease in complex with its substrate is fundamental to elucidating its mechanism of action and substrate specificity. mdpi.com While AC-Ala-Pro-Ala-pNA itself is a small molecule, its interaction with a protease active site provides valuable information that can be complemented by structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Co-crystallization of a protease with a substrate analog or an inhibitor derived from the AC-Ala-Pro-Ala-pNA sequence can reveal the precise molecular interactions that govern substrate recognition and catalysis. mdpi.comfrontiersin.org This information is invaluable for understanding how the enzyme's active site accommodates the peptide and positions it for cleavage. These structural insights can guide the rational design of more potent and selective inhibitors or the engineering of enzymes with altered substrate preferences.

Mechanism-based probes, which form a stable covalent bond with the target enzyme, are particularly useful for structural studies as they can trap the enzyme-substrate complex in a state that is amenable to crystallographic analysis. nih.gov By designing such probes based on the AC-Ala-Pro-Ala-pNA scaffold, researchers can gain a detailed snapshot of the active site architecture and the key residues involved in the enzymatic reaction.

Computational modeling and molecular dynamics simulations can further enhance the understanding gained from experimental structures. nih.gov By simulating the binding of AC-Ala-Pro-Ala-pNA to a protease, researchers can explore the dynamic nature of the interaction and identify key conformational changes that occur during the catalytic cycle. This integrated approach, combining experimental structural data with computational methods, provides a powerful platform for dissecting the intricate relationship between protease structure and function. nih.gov

Engineering of Proteases for Enhanced or Altered Substrate Specificity Using Substrate Library Screening

The ability to engineer proteases with novel substrate specificities has significant implications for biotechnology and synthetic biology. d-nb.info AC-Ala-Pro-Ala-pNA and libraries of related peptide substrates are instrumental in the screening and selection of such engineered enzymes. nih.gov

Directed evolution is a powerful technique for generating enzyme variants with desired properties. biorxiv.org This process involves creating a large library of mutant enzymes and then using a high-throughput screen to identify variants with the desired activity. nih.gov By using a target substrate that is poorly cleaved by the wild-type enzyme, it is possible to select for mutants that have evolved to recognize and process this new sequence. For example, a library of proteases could be screened for enhanced cleavage of a modified AC-Ala-Pro-Ala-pNA substrate where one of the amino acids has been substituted.

Yeast surface display is a particularly effective platform for protease engineering. nih.gov In this system, a library of protease variants is expressed on the surface of yeast cells, and a fluorescently labeled substrate is used to identify active clones via fluorescence-activated cell sorting (FACS). biorxiv.org This allows for the rapid screening of millions of variants and the isolation of those with significantly altered or improved catalytic activity. pnas.org

The screening of combinatorial peptide libraries can also be used to profile the substrate specificity of both wild-type and engineered proteases in great detail. nih.gov By systematically varying the amino acids at each position of the peptide substrate, it is possible to create a comprehensive map of the enzyme's preferences. This information can then be used to guide further rounds of protein engineering to fine-tune the enzyme's specificity for a particular application, such as the specific cleavage of a fusion protein or the activation of a prodrug at a target site. nih.govdcu.ie

Q & A

Q. What are the critical considerations for designing a synthesis protocol for AC-Ala-Pro-Ala-pNA?

- Methodological Answer: Synthesis protocols should prioritize reproducibility and purity. Begin by selecting appropriate reagents (e.g., solid-phase peptide synthesis vs. solution-phase) and validate each step using HPLC or LC-MS for intermediate characterization . Include controls for reaction efficiency (e.g., coupling reagent optimization) and side-product identification. Document solvent systems, temperature, and reaction times meticulously to align with established peptide synthesis guidelines .

Q. How should researchers characterize the structural integrity of AC-Ala-Pro-Ala-pNA?

- Methodological Answer: Use a multi-technique approach:

- Spectroscopy: NMR (1H, 13C) for backbone conformation and side-chain interactions.

- Mass Spectrometry: ESI-MS or MALDI-TOF to confirm molecular weight and purity.

- Chromatography: Reverse-phase HPLC to assess homogeneity .

Cross-validate results with computational tools (e.g., molecular dynamics simulations) to resolve ambiguities in stereochemistry .

Q. What are the best practices for assessing AC-Ala-Pro-Ala-pNA stability under varying pH and temperature conditions?

- Methodological Answer: Design accelerated stability studies:

- pH Stability: Incubate samples in buffers (pH 2–10) and monitor degradation via UV-Vis spectroscopy (e.g., absorbance at 405 nm for pNA release).

- Thermal Stability: Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures.

- Data Reporting: Tabulate half-life (t½) and degradation kinetics (Arrhenius plots) for each condition .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic cleavage data for AC-Ala-Pro-Ala-pNA across different assay conditions?

- Methodological Answer:

- Identify Variables: Compare enzyme concentrations, buffer ionic strength, and substrate solubility.

- Statistical Analysis: Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., temperature fluctuations).

- Replicate Studies: Use orthogonal assays (e.g., fluorogenic substrates vs. chromogenic) to validate kinetic parameters (Km, Vmax) .

- Ethical Reporting: Disclose all experimental conditions in supplementary materials to enable cross-study comparisons .

Q. What strategies optimize the use of AC-Ala-Pro-Ala-pNA in high-throughput screening (HTS) for protease inhibitors?

- Methodological Answer:

- Assay Design: Minimize background noise by pre-optimizing substrate concentration (e.g., via Michaelis-Menten curves).

- Automation: Validate robotic pipetting precision using Z’-factor calculations (Z’ > 0.5 indicates robust assays).

- Data Normalization: Include internal controls (e.g., no-enzyme and full-cleavage wells) to adjust for plate-to-plate variability .

Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to study AC-Ala-Pro-Ala-pNA’s role in cellular pathways?

- Methodological Answer:

- Data Collection: Pair LC-MS/MS for peptide identification with metabolomic profiling (GC-MS or NMR) to map substrate turnover.

- Pathway Analysis: Use tools like STRING or KEGG to overlay cleavage activity with known protease networks.

- Machine Learning: Train models on kinetic parameters to predict off-target effects or pathway crosstalk .

Methodological Frameworks

Q. What ethical and reproducibility standards apply to publishing AC-Ala-Pro-Ala-pNA research?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.